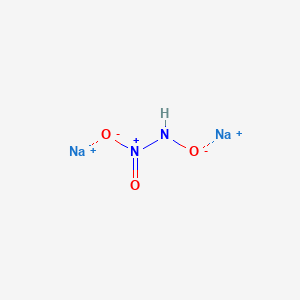
disodium;N-oxidonitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;N-oxidonitramide is a chemical compound with the molecular formula Na2N2O3. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two sodium ions and an N-oxidonitramide group, which contributes to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;N-oxidonitramide typically involves the reaction of sodium nitrite (NaNO2) with a suitable oxidizing agent under controlled conditions. One common method is the oxidation of sodium nitrite with hydrogen peroxide (H2O2) in an aqueous solution. The reaction is carried out at a specific pH and temperature to ensure the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production. Additionally, purification steps, such as crystallization or filtration, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Disodium;N-oxidonitramide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state compounds. Substitution reactions can result in a wide range of products depending on the substituents involved.
Scientific Research Applications
Disodium;N-oxidonitramide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of disodium;N-oxidonitramide involves its interaction with molecular targets and pathways within a system. The compound can act as an oxidizing or reducing agent, depending on the conditions. It may interact with enzymes, proteins, or other biomolecules, leading to changes in their activity or function. The specific molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Disodium;N-oxidonitramide can be compared with other similar compounds, such as:
Sodium nitrite (NaNO2): A precursor in the synthesis of this compound.
Sodium nitrate (NaNO3): Another related compound with different oxidation states.
Disodium ethylenediaminetetraacetate (Na2EDTA): A chelating agent with different chemical properties.
Properties
Molecular Formula |
HN2Na2O3+ |
|---|---|
Molecular Weight |
122.999 g/mol |
IUPAC Name |
disodium;N-oxidonitramide |
InChI |
InChI=1S/HN2O3.2Na/c3-1-2(4)5;;/h1H;;/q-1;2*+1 |
InChI Key |
ZKWRAFLPUMNRRC-UHFFFAOYSA-N |
Canonical SMILES |
N([N+](=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.1]heptane-2,5-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12362957.png)
![Spiro[1H-indene-1,4'-piperidine]-1',3-dicarboxylic acid, 1'-(1,1-dimethylethyl) ester](/img/structure/B12362962.png)
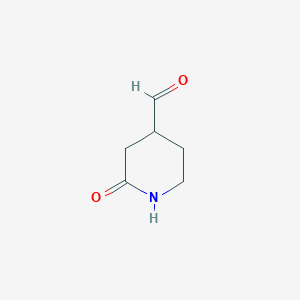
![N-ethyl-3-thia-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine;perchloric acid](/img/structure/B12362970.png)
![1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B12362985.png)
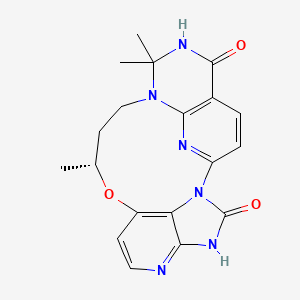
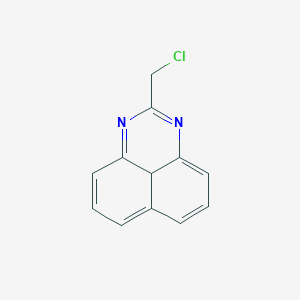
![[(2S,3S)-5-[1,1-dideuterio-2-[methyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12362999.png)

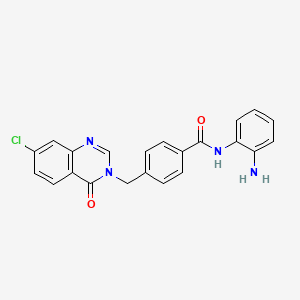
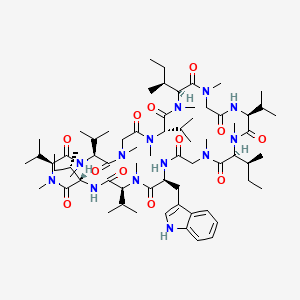
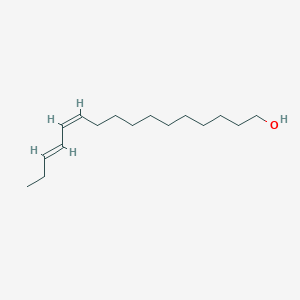

![3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363048.png)
